

Technical Specification & Characterization Guide: 2-(5-Bromo-2-fluorophenyl)imidazole

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Compound of Interest

Compound Name: 2-(5-Bromo-2-fluorophenyl)imidazole

CAS No.: 1379324-48-7

Cat. No.: B2815124

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Executive Summary

The compound 2-(5-Bromo-2-fluorophenyl)-1H-imidazole (CAS: 1379324-48-7) represents a critical pharmacophore in medicinal chemistry, particularly within the development of kinase inhibitors (e.g., p38 MAP kinase) and heme oxygenase modulators. Its structural utility lies in the 2-phenylimidazole scaffold, which serves as a robust hydrogen-bond donor/acceptor motif capable of engaging the hinge region of ATP-binding pockets.

This guide provides a definitive reference for the physicochemical properties, synthesis logic, and analytical validation of this molecule. It is designed to move beyond simple data listing, offering a causal explanation of how these parameters impact experimental design and compound identification.

Physicochemical Specifications

The following data constitutes the core identity of the molecule. In quantitative workflows (stoichiometry, library synthesis), reliance on the Exact Mass is critical for high-resolution mass spectrometry (HRMS), while Molecular Weight should be used for molarity calculations.

Table 1: Core Chemical Data

Parameter	Value	Technical Context
IUPAC Name	2-(5-Bromo-2-fluorophenyl)-1H-imidazole	Defines substitution pattern (ortho-fluoro, meta-bromo relative to imidazole).
CAS Registry Number	1379324-48-7	Unique identifier for procurement and database indexing.
Molecular Formula	C ₉ H ₆ BrFN ₂	Stoichiometric basis for reaction planning.
Molecular Weight	241.06 g/mol	Average mass weighted by natural abundance; used for weighing.
Exact Mass (Monoisotopic)	239.9699 Da	Based on ¹² C, ¹ H, ⁷⁹ Br, ¹⁹ F, ¹⁴ N. Critical for MS extraction windows.
Isotopic Pattern	M (100%), M+2 (~98%)	Characteristic 1:1 doublet due to ⁷⁹ Br/ ⁸¹ Br natural abundance.
Polar Surface Area (PSA)	~28.7 Å ²	Predictor of cell permeability; imidazole N-H is a donor, N: is an acceptor.

Synthesis & Reaction Logic

The construction of the **2-(5-Bromo-2-fluorophenyl)imidazole** scaffold typically follows a convergent synthesis strategy. The choice of the Debus-Radziszewski imidazole synthesis is preferred due to its operational simplicity and ability to tolerate the electron-withdrawing fluorine and bromine substituents on the phenyl ring.

Step-by-Step Methodology

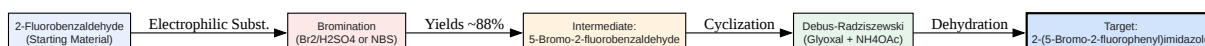
Step 1: Precursor Preparation (Bromination)

- Starting Material: 2-Fluorobenzaldehyde.[1][2]
- Reagents: Bromine () or N-Bromosuccinimide (NBS) with acid catalysis (e.g., or).
- Logic: The fluorine atom at the ortho position directs electrophilic aromatic substitution to the para position relative to itself (meta to the aldehyde), favoring the formation of 5-bromo-2-fluorobenzaldehyde.
- Validation:
NMR must confirm the loss of the H5 proton and the specific coupling pattern of the remaining aromatic protons.

Step 2: Imidazole Ring Formation

- Reagents: 5-Bromo-2-fluorobenzaldehyde, Glyoxal (40% aq.), Ammonium Acetate ().
- Solvent: Methanol or Acetic Acid.
- Mechanism: The ammonia condenses with the aldehyde to form an imine, which subsequently reacts with glyoxal in a cyclization-dehydration sequence.
- Critical Control Point: Temperature control (to RT) is vital to prevent polymerization of glyoxal.

Synthesis Workflow Diagram



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Figure 1: Convergent synthetic pathway from commercially available 2-fluorobenzaldehyde.

Analytical Validation (Self-Validating Protocols)

Trustworthiness in chemical biology relies on rigorous characterization. For **2-(5-Bromo-2-fluorophenyl)imidazole**, the presence of Bromine and Fluorine provides unique spectroscopic handles that make the data "self-validating."

Mass Spectrometry (MS) Validation

The bromine atom acts as a built-in label.

- Protocol: Electrospray Ionization (ESI) in Positive Mode ().
- Expected Result: You must observe two major peaks of nearly equal intensity separated by 2 mass units.
 - Peak A (^{79}Br): $m/z \sim 241.0$
 - Peak B (^{81}Br): $m/z \sim 243.0$
- Failure Mode: If you see a single peak at 241, the bromine is absent (likely debromination occurred). If the ratio is not $\sim 1:1$, there is contamination.

Nuclear Magnetic Resonance (NMR)

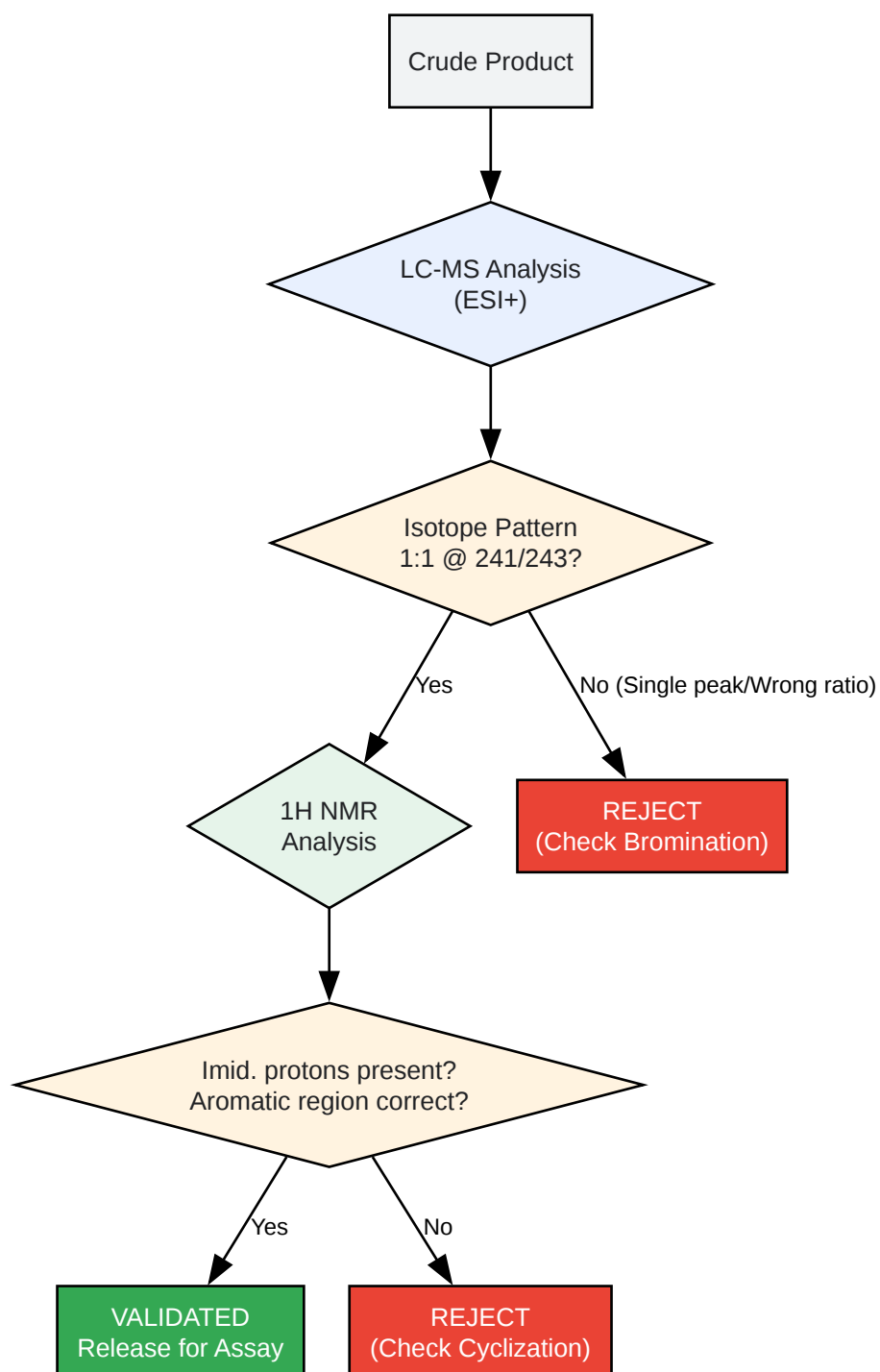
- ^1H NMR (DMSO- d_6):
 - Imidazole Singlet: ~ 12.5 ppm (broad, NH).
 - Imidazole CH: ~ 7.0 – 7.3 ppm (often appearing as a singlet or doublet depending on tautomerism).
 - Phenyl Protons: distinct splitting due to F-coupling (

).

- ^{19}F NMR:
 - Essential for confirming the integrity of the C-F bond. Expect a signal around -110 to -120 ppm (relative to

).

QA/QC Decision Tree



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Figure 2: Analytical decision matrix for confirming compound identity and purity.

Applications in Drug Discovery[3]

Understanding the molecular weight and formula is merely the starting point. This specific scaffold is highly valued for:

- Fragment-Based Drug Design (FBDD): With a MW of 241 Da, it classifies as a "fragment" (Rule of 3 compliant). It can be soaked into protein crystals to identify binding hotspots.
- Kinase Inhibition: The imidazole nitrogen pair acts as a donor-acceptor motif, mimicking the adenine ring of ATP. The 5-bromo and 2-fluoro substituents allow for:
 - Halogen Bonding: The Br atom can engage in halogen bonding with backbone carbonyls.
 - Metabolic Stability: The Fluorine atom blocks metabolic oxidation at the susceptible phenyl position.

References

- PubChem Compound Summary. (n.d.). 2-(5-Bromo-2-fluorophenyl)-1H-imidazole (CID 44396125). National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- Accela Chem. (n.d.). Catalog Entry for CAS 1379324-48-7.[3][4] Retrieved from [\[Link\]](#)

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Sources

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